molecular formula C25H21NO5 B2934034 4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid CAS No. 2138266-23-4

4-(9H-Fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid

Cat. No. B2934034
CAS RN: 2138266-23-4
M. Wt: 415.445
InChI Key: QDYKSZOCCFMUKB-UHFFFAOYSA-N
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Description

Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as the one you mentioned, are typically used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide bond formation .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with fluorenylmethanol in the presence of a carbonylating agent .


Molecular Structure Analysis

The Fmoc group consists of a fluorene moiety (a three-ring system) attached to a carbamate group. The carbamate is linked to the amino acid moiety .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, allowing the free amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

Fmoc-protected amino acids are typically solid at room temperature. They are stable under acidic conditions but can be deprotected under basic conditions .

Scientific Research Applications

Chemistry and Biological Activity of Benzazepines

Benzazepines, such as 3-benzazepines, have been studied for their cytotoxic activities and interactions with biological molecules. One study highlights their structure-activity relationships, revealing that certain benzazepines exhibit cytotoxicity to human leukemia cells and inhibit multidrug resistance proteins in mouse lymphoma cells, suggesting potential as therapeutic agents in cancer treatment (Kawase, Saito, & Motohashi, 2000).

Biological Activity of Carboxylic Acids

Natural carboxylic acids from plants show diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, indicating the importance of molecular structure in designing compounds with desired biological properties (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Approaches for Benzazepines

The synthesis and applications of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlight the versatility of these heterocyclic frameworks in medicinal chemistry. These compounds show promise in various biological applications, underscoring the importance of synthetic methodologies in accessing structurally diverse and biologically relevant molecules (Ibrahim, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The inhibition of microbial biocatalysts by carboxylic acids is a significant consideration in the fermentative production of bio-renewable chemicals. Understanding the mechanisms of inhibition can aid in the engineering of more robust microbial strains for industrial applications, highlighting the intersection of chemistry and microbiology in biotechnology (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

In the context of peptide synthesis, the Fmoc group prevents unwanted side reactions by protecting the amino group. After the desired peptide bond is formed, the Fmoc group can be removed to allow further elongation of the peptide chain .

Safety and Hazards

Like many chemicals, Fmoc-protected amino acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of Fmoc-protected amino acids is a well-established method in peptide synthesis. Future research may focus on developing more efficient synthesis methods, or on the use of these compounds in the synthesis of more complex bioactive peptides .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-24(28)16-9-10-23-17(13-16)14-26(11-12-30-23)25(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKSZOCCFMUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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